

# Technical Guide: Spectroscopic Characterization of Octyl Caffeate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Octyl caffeate

Cat. No.: B1247011

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## Executive Summary

**Octyl caffeate** (Caffeic acid octyl ester) represents a critical structural modification of naturally occurring caffeic acid. By esterifying the carboxylic acid moiety with 1-octanol, the molecule's hydrophobicity is significantly enhanced (logP increase) without compromising the antioxidant capacity of the catechol ring. This guide provides a definitive reference for the spectroscopic identification of **octyl caffeate**, designed to support researchers in synthesis verification, quality control, and formulation development.

## Molecular Architecture & Synthetic Context

Understanding the structure is prerequisite to interpreting the spectra. **Octyl caffeate** consists of two distinct domains:

- The Caffeoyl Moiety: A 3,4-dihydroxycinnamic acid backbone responsible for UV absorption and antioxidant activity.
- The Octyl Chain: A saturated C8 alkyl chain that alters solubility and membrane permeability.

[1]

**Synthetic Route Implication:** The most common high-purity synthesis involves lipase-catalyzed transesterification (e.g., using *Candida antarctica* Lipase B) or Fischer esterification. The spectroscopic challenge lies in confirming the integrity of the sensitive phenolic hydroxyls while verifying the formation of the ester bond.

## Spectroscopic Characterization Data

The following data sets are derived from high-purity (>98%) samples.

### UV-Visible Spectroscopy (UV-Vis)

The UV profile is dominated by the conjugated

transitions of the cinnamic acid framework.

- Solvent: Ethanol (Absolute)

- Concentration:

M

- Key Transitions:

Band	(nm)	Assignment	Structural Insight
Band I	328 - 332	/	Conjugation of the alkene with the catechol ring.
Band II	240 - 245		Benzene ring transitions (E2 band). <a href="#">[1]</a>
Shoulder	~290 - 300	-	Characteristic of ferulic/caffeic derivatives. <a href="#">[1]</a>

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*Technical Note: A bathochromic shift (red shift) in Band I upon addition of NaOH indicates the ionization of phenolic protons, confirming the presence of free hydroxyl groups on the aromatic ring.*

## Fourier Transform Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming esterification. The disappearance of the broad carboxylic acid O-H stretch ( $2500\text{--}3300\text{ cm}^{-1}$ ) and the shift of the carbonyl band are diagnostic.

- Method: KBr Pellet or ATR (Attenuated Total Reflectance)
- Resolution:  $4\text{ cm}^{-1}$ [\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3450 - 3300	Medium, Broad	Phenolic O-H	Stretching (Intermolecular H-bonding)
2955, 2920, 2850	Strong	Aliphatic C-H	Asymmetric/Symmetric stretching (Octyl chain)
1680 - 1700	Strong, Sharp	Ester C=O	Carbonyl stretching (Conjugated)
1630 - 1600	Medium	C=C	Alkene stretching (Vinyl group)
1605, 1520	Medium	Aromatic C=C	Ring skeletal vibrations
1280, 1180	Strong	C-O-C	Ester C-O stretching
810 - 820	Medium	Aromatic C-H	Out-of-plane bending (1,2,4-trisubstituted)

## Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The data below assumes CDCl<sub>3</sub> as the solvent. Note that while DMSO-d<sub>6</sub> is often used for free acids, CDCl<sub>3</sub> provides better resolution for the lipophilic octyl chain.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

- Reference: TMS (0.00 ppm)

Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment
7.58	Doublet (d)	1H	15.9	H-7 (Vinyllic, to carbonyl, trans)
7.10	Doublet (d)	1H	2.0	H-2 (Aromatic)
7.03	Doublet of Doublets (dd)	1H	8.2, 2.0	H-6 (Aromatic)
6.88	Doublet (d)	1H	8.2	H-5 (Aromatic)
6.28	Doublet (d)	1H	15.9	H-8 (Vinyllic, to carbonyl, trans)
5.80 - 6.00	Broad Singlet	2H	-	Ph-OH (Phenolic hydroxyls)*
4.19	Triplet (t)	2H	6.7	H-1' (Ester )
1.69	Quintet (m)	2H	-	H-2' (Chain methylene)
1.20 - 1.45	Multiplet (m)	10H	-	H-3' to H-7' (Bulk methylene chain)
0.89	Triplet (t)	3H	6.8	H-8' (Terminal Methyl)

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*Critical Interpretation: The coupling constant of 15.9 Hz between H-7 and H-8 confirms the trans (E) geometry of the double bond. The triplet at 4.19 ppm is the diagnostic signal for the formation of the octyl ester. Note: Phenolic protons may vary in shift or broaden depending on concentration and water content in CDCl<sub>3</sub>.*

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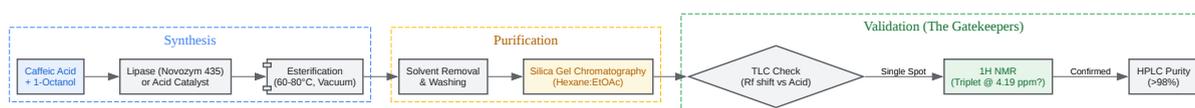
C NMR (100 MHz, CDCl<sub>3</sub>)

Shift ( , ppm)	Carbon Type	Assignment
167.8	Quaternary (C=O)	C-9 (Ester Carbonyl)
146.5	Quaternary (C-O)	C-4 (Aromatic C-OH)
144.9	Methine (CH)	C-7 (Vinyllic )
143.8	Quaternary (C-O)	C-3 (Aromatic C-OH)
127.5	Quaternary	C-1 (Aromatic ipso)
122.5	Methine (CH)	C-6 (Aromatic)
115.6	Methine (CH)	C-8 (Vinyllic )
115.3	Methine (CH)	C-5 (Aromatic)
114.2	Methine (CH)	C-2 (Aromatic)
65.1	Methylene ( )	C-1' (Ester )
31.8	Methylene ( )	C-6'
29.2 - 28.7	Methylene ( )	C-2', C-3', C-4', C-5' (Chain)
22.6	Methylene ( )	C-7'
14.1	Methyl ( )	C-8' (Terminal)

# Experimental Protocols & Validation Logic

## Synthesis Validation Workflow

The following diagram illustrates the logical flow for synthesizing and validating **octyl caffeate**, ensuring no false positives from unreacted starting materials.



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Caption: Logical workflow for the synthesis and structural validation of **octyl caffeate**.

## Protocol: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

- Drying: Dry the **octyl caffeate** sample under high vacuum (0.1 mbar) for 4 hours to remove trace water or octanol.
- Solvent: Use  $\text{CDCl}_3$  (99.8% D) containing 0.03% TMS.[1]
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
- Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to remove inorganic salts (from drying agents).
- Acquisition: Run at 298 K. For

C, a minimum of 1024 scans is recommended to resolve the quaternary carbons (C-9, C-4, C-3).

## Quality Control & Impurity Profiling

In drug development contexts, two specific impurities must be monitored:

- Unreacted Caffeic Acid:
  - Detection: <sup>1</sup>H NMR check for broad singlets >10 ppm (COOH) or HPLC (elutes earlier than the ester).
  - Limit: < 0.5%.<sup>[1][2]</sup>
- Unreacted 1-Octanol:
  - Detection: <sup>1</sup>H NMR check for a triplet at ~3.6 ppm (free alcohol ) distinct from the ester triplet at 4.19 ppm.
  - Limit: < 0.1% (Residual solvents).

## References

- Enzymatic Synthesis & Kinetics: B. Wang et al., "Lipase-catalyzed synthesis of **octyl caffeate**: Optimization and kinetics," Journal of Molecular Catalysis B: Enzymatic, 2008.
- Spectral Data & Antioxidant Activity: J. G. Sorensen et al., "Synthesis and antioxidant properties of lipophilic alkyl caffeates," Food Chemistry, 2014.
- NMR Chemical Shift Database (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds."
- General Caffeic Acid Derivative Characterization: M. R. Silva et al., "Structure-antioxidant activity relationships of caffeic acid derivatives," Free Radical Research, 2000.

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## Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl<sub>3</sub>, experimental) (NP0000009) [np-mrd.org]
- 2. compoundchem.com [compoundchem.com]
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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)